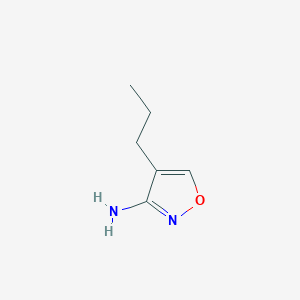

4-Propylisoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Propylisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Mecanismo De Acción

Target of Action

4-Propylisoxazol-3-amine, also known as 4-propyl-1,2-oxazol-3-amine, is a compound that has been studied for its potential biological activities. Isoxazole derivatives, the family to which this compound belongs, have been found to exhibit a wide range of biological activities, including acting as antagonists against gaba a receptors , and as inhibitors of acetylcholinesterase (AChE) .

Mode of Action

For instance, some isoxazole derivatives act as antagonists against GABA A receptors, potentially influencing the treatment of conditions like epilepsy and anxiety . Other isoxazole derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . By inhibiting AChE, these compounds could potentially increase the concentration of acetylcholine in the brain, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

Based on the known targets of isoxazole derivatives, it can be inferred that these compounds may influence the gabaergic system and cholinergic system, affecting the transmission of signals in the brain .

Result of Action

Based on the known actions of isoxazole derivatives, it can be inferred that these compounds may influence neuronal activity and neurotransmitter levels in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between nitrile oxides and alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-Propylisoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.

Reduction: Reduction reactions can convert the isoxazole ring into different functional groups.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while substitution reactions can produce various alkylated or acylated derivatives .

Aplicaciones Científicas De Investigación

4-Propylisoxazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of agrochemicals and other industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound of the isoxazole family, known for its broad spectrum of biological activities.

3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents, leading to varied biological activities.

Uniqueness

4-Propylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position and amine group at the 3-position make it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery .

Actividad Biológica

4-Propylisoxazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunomodulation, anti-inflammatory responses, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis of isoxazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, derivatives have been synthesized using various methodologies, including microwave-assisted synthesis and multicomponent reactions, which enhance yield and purity .

Immunomodulatory Effects

Research indicates that compounds containing the isoxazole moiety exhibit significant immunomodulatory effects. In a study examining various derivatives, this compound demonstrated a strong inhibition of phytohemagglutinin A-induced proliferation in human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation in mouse splenocytes. These findings suggest its potential as an immunosuppressive agent , which could be beneficial in treating autoimmune disorders .

Table 1: Immunomodulatory Activity of this compound

| Compound | Assay Type | Result |

|---|---|---|

| This compound | Phytohemagglutinin A-induced proliferation | Strong inhibition |

| Lipopolysaccharide-induced proliferation | Strong inhibition |

Antitumor Activity

The antitumor properties of this compound have also been explored. In vitro studies have shown that it inhibits the growth of various tumor cell lines. Notably, it was effective against human leukemia (HL-60) and mouse fibroblast (NIH/3T3) cells at certain concentrations .

Table 2: Antitumor Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HL-60 (Human leukemia) | X µM | Moderate to High |

| NIH/3T3 (Mouse fibroblast) | Y µM | Moderate |

The biological activity of this compound appears to be linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to induce differential expression of signaling proteins in various cell lines, suggesting that it may activate pathways leading to programmed cell death (apoptosis) in tumor cells . This mechanism could explain its efficacy as an anticancer agent.

Case Studies

A notable case study involved the administration of this compound in a model of autoimmune disease. The results indicated a marked reduction in inflammatory markers and improved survival rates among treated subjects compared to controls. This aligns with its observed immunosuppressive properties and suggests potential therapeutic applications for conditions such as rheumatoid arthritis or lupus .

Propiedades

IUPAC Name |

4-propyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-5-4-9-8-6(5)7/h4H,2-3H2,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFHUAFZDJORNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CON=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.